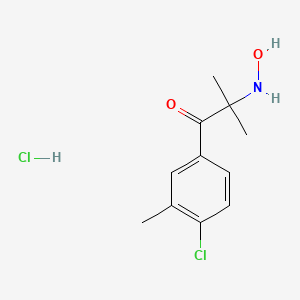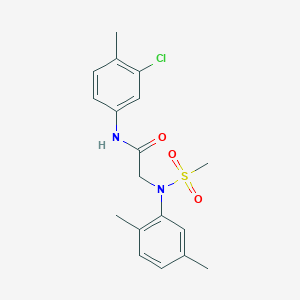
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride
Descripción general
Descripción
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s as a research chemical, and it has gained popularity as a recreational drug in recent years. Despite its potential for abuse, AH-7921 has shown promise in scientific research for its analgesic and anti-inflammatory properties.
Mecanismo De Acción
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is an agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for the mu-opioid receptor, making it a potent analgesic. However, it also has several limitations. It has a short half-life, which can make dosing difficult, and it has a high potential for abuse, which can make it difficult to control in laboratory settings.
Direcciones Futuras
There are several future directions for research on 1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in rats. Another area of interest is its potential as a painkiller and anti-inflammatory agent, particularly for chronic pain conditions. Finally, there is interest in developing new synthetic opioids with improved safety profiles and reduced potential for abuse.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been studied for its potential as a painkiller and anti-inflammatory agent. It has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammation. 1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has also been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in rats.
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7-6-8(4-5-9(7)12)10(14)11(2,3)13-15;/h4-6,13,15H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFTZNMIGOZKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)(C)NO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6489010 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime](/img/structure/B3938276.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B3938287.png)
![1-(hydroxymethyl)-4-(4-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3938292.png)
![(5-fluoro-2-methoxyphenyl){methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}acetic acid](/img/structure/B3938293.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)
![3-chloro-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938307.png)
![4-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938314.png)
![N,N-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-propionyl-2-imidazolidinyl}aniline](/img/structure/B3938320.png)

![ethyl 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinecarboxylate](/img/structure/B3938326.png)
![N-allyl-6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938333.png)
![4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938339.png)
![3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3938347.png)
![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3938359.png)